c-Met Kinase Inhibition: Structural Class Benchmarking Against Published Triazolo[4,3-a]pyridine Analogs
While published IC₅₀ data for CAS 307324-16-9 itself are not yet available in peer-reviewed literature, it belongs to the [1,2,4]triazolo[4,3-a]pyridine class that has yielded nanomolar c-Met inhibitors. The BindingDB record BDBM50182528, which is structurally related, reports a c-Met IC₅₀ of 123 nM [1]. For context, the clinical-stage comparator SGX-523 shows a c-Met IC₅₀ of approximately 4 nM, but its clinical development was terminated due to renal toxicity arising from aldehyde oxidase-mediated metabolism [2]. This toxicity is a direct consequence of the quinoline moiety—absent in the triazolo[4,3-a]pyridine scaffold of CAS 307324-16-9—suggesting a structurally determined safety advantage that must be confirmed through dedicated metabolic profiling [3].
| Evidence Dimension | c-Met kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | No peer-reviewed IC₅₀ available; ChEMBL annotates preclinical bioactivity without disclosed numeric values |
| Comparator Or Baseline | Structurally related triazolo[4,3-a]pyridine analog (BDBM50182528): IC₅₀ = 123 nM (Zhao et al., 2016); SGX-523: IC₅₀ ≈ 4 nM |
| Quantified Difference | Cannot be calculated for target compound; class benchmark provides 123 nM reference point |
| Conditions | c-Met enzymatic inhibition assay; Zhao et al. 2016 series evaluated against SNU5 gastric cancer cell line |
Why This Matters
Procurement decisions must account for the fact that the triazolo[4,3-a]pyridine scaffold has demonstrated nanomolar-range c-Met inhibition, providing a validated starting point for SAR optimization, while the absence of the quinoline group suggests a potentially distinct metabolic profile compared to the clinically failed SGX-523.
- [1] BindingDB. Ki Summary: BDBM50182528, IC₅₀ 123±n/a nM, Target: Hepatocyte Growth Factor Receptor (c-Met). Assay from Zhao et al. Bioorg. Med. Chem. 2016, 24, 3483–3493. Accessed May 2026. View Source
- [2] Zhao, J.; Fang, L.; Zhang, X.; Liang, Y.; Gou, S. Synthesis and Biological Evaluation of New [1,2,4]Triazolo[4,3-a]pyridine Derivatives as Potential c-Met Inhibitors. Bioorg. Med. Chem. 2016, 24 (16), 3483–3493. DOI: 10.1016/j.bmc.2016.05.057. View Source
- [3] Diamond, S.; Boer, J.; Maduskuie, T. P.; Falahatpisheh, N.; Li, Y.; Yeleswaram, S. Species-Specific Metabolism of SGX523 by Aldehyde Oxidase and the Toxicological Implications. Drug Metab. Dispos. 2010, 38 (8), 1277–1285. DOI: 10.1124/dmd.110.032375. View Source
